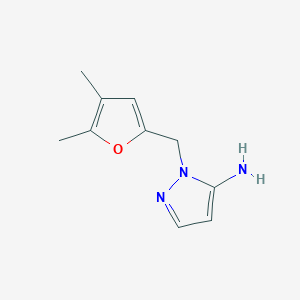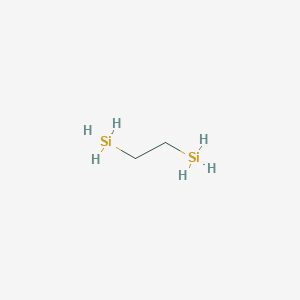![molecular formula C13H15IN2O2S B13939233 tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound features a benzothiazole ring, which is known for its biological activity and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate typically involves the reaction of 4-iodo-7-methyl-2-benzothiazolylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of different derivatives with altered biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s benzothiazole moiety is known for its biological activity, making it useful in the study of enzyme inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its potential biological activity.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The carbamate group can also interact with other functional groups in the target molecules, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylethyl N-(4-chloro-7-methyl-2-benzothiazolyl)carbamate
- 1,1-Dimethylethyl N-(4-bromo-7-methyl-2-benzothiazolyl)carbamate
- 1,1-Dimethylethyl N-(4-fluoro-7-methyl-2-benzothiazolyl)carbamate
Uniqueness
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s benzothiazole ring contributes to its potential biological activity, making it a valuable compound in medicinal chemistry and drug discovery.
Propiedades
Fórmula molecular |
C13H15IN2O2S |
|---|---|
Peso molecular |
390.24 g/mol |
Nombre IUPAC |
tert-butyl N-(4-iodo-7-methyl-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C13H15IN2O2S/c1-7-5-6-8(14)9-10(7)19-11(15-9)16-12(17)18-13(2,3)4/h5-6H,1-4H3,(H,15,16,17) |
Clave InChI |
NFJNQCKRXGNFOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)I)N=C(S2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)


![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)


![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)

![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)



